molecular formula C16H11NO3 B1296611 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 69422-82-8

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1296611
CAS RN: 69422-82-8
M. Wt: 265.26 g/mol
InChI Key: VAYJAEOCYWSGBB-UHFFFAOYSA-N
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Description

The compound “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound. However, related compounds such as “4-Phenoxyphenol” and “(4-Phenoxyphenyl)methanol” have been studied12.



Synthesis Analysis

There is no specific information available on the synthesis of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione”. However, related compounds such as 4-phenoxy-phenyl isoxazoles have been synthesized for structure-activity relationship (SAR) studies3. Another related compound, “(4-Phenoxyphenyl)methanol”, is commercially available2.



Molecular Structure Analysis

The molecular structure of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is not directly available. However, the structure of a related compound, “1-(4-Phenoxyphenyl)ethanone”, has been studied4.



Chemical Reactions Analysis

Specific chemical reactions involving “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not available. However, related compounds have been studied. For instance, the CuAAC reaction of terminal alkynes affords an efficient and mild production of triazolic 1,4-disubstituted compounds567.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not directly available. However, a related compound, “1-(4-Phenoxyphenyl)ethanone”, has been studied49.


Scientific Research Applications

Corrosion Inhibition

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds showed good inhibition performance, which increased with concentration. Their adsorption on the steel surface follows the Langmuir adsorption isotherm, indicating a chemisorption process. Quantum chemical calculations have further elucidated the relationship between the molecular structures of these derivatives and their inhibition efficiencies (Zarrouk et al., 2015).

Luminescent Polymers

Polymers incorporating the 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione unit exhibit strong fluorescence and quantum yield, making them suitable for applications requiring luminescent materials. The synthesis of such polymers through the Suzuki coupling method has led to materials that are soluble in common organic solvents and possess significant photoluminescent properties. These polymers' molecular weights and solubility in various solvents indicate their potential for use in electronic applications due to their good processability into thin films (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

Conjugated polymers and copolymers containing the 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione unit have been synthesized, showing promising photoluminescent properties with applications in organic electronics. These materials, developed through palladium-catalyzed aryl-aryl coupling reactions, display strong photoluminescence and high photochemical stability. Their solubility and processability make them ideal candidates for electronic applications, showcasing the versatility of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione derivatives in the development of new photoluminescent materials (Beyerlein & Tieke, 2000).

Electron Transport Layer in Solar Cells

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been used to synthesize alcohol-soluble n-type conjugated polyelectrolytes, serving as effective electron transport layers (ETL) in inverted polymer solar cells. These derivatives enhance the conductivity and electron mobility of the solar cells, contributing to improved power conversion efficiency. The presence of the diketopyrrolopyrrole (DPP) backbone and its planar structure play a crucial role in the materials' high conductivity and electron mobility, highlighting the potential of these derivatives in solar energy applications (Hu et al., 2015).

Safety And Hazards

Specific safety and hazard information for “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is not available. However, safety data for related compounds such as “4-PHENOXYPHENYLTHIOUREA” and “(4-Phenoxyphenyl)methanol” are available1011.


Future Directions

The future directions for the study of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not directly available. However, related compounds such as 4-phenoxy-phenyl isoxazoles are potential for further study in cancer therapeutics as acetyl-CoA carboxylase inhibitors312.


properties

IUPAC Name

1-(4-phenoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYJAEOCYWSGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339390
Record name 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

CAS RN

69422-82-8
Record name 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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